8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(2-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic spiropiperidine hydantoin derivative characterized by a 2-fluorobenzoyl group at the 8-position and a methyl group at the 3-position of the spirocyclic core. This compound belongs to a class of molecules studied for their diverse pharmacological activities, including antimalarial, anticancer, and enzyme-modulating properties. Its structural complexity arises from the spirocyclic framework, which imparts conformational rigidity, and the fluorinated aromatic substituent, which enhances metabolic stability and binding specificity .
Properties
IUPAC Name |
8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-18-13(21)15(17-14(18)22)6-8-19(9-7-15)12(20)10-4-2-3-5-11(10)16/h2-5H,6-9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAPGTKZWZCMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the formation of the core spirocyclic structure followed by the introduction of the fluorobenzoyl group. Common synthetic routes may include:
Condensation Reactions: : These reactions often involve the condensation of appropriate amines with diketones or keto-esters to form the spirocyclic core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions, particularly at the fluorine atom, can lead to the formation of new compounds with altered biological activity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that 8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits potential anticancer properties by acting on specific molecular targets involved in cancer cell proliferation and survival. Specifically, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death that is often dysregulated in cancer.
2. Neuroprotective Effects
Studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. By modulating signaling pathways associated with neuroinflammation and apoptosis, it could provide therapeutic benefits in conditions such as Alzheimer's disease .
Biochemical Pathways
The compound's mechanism of action primarily involves the inhibition of RIPK1 within the necroptosis signaling pathway. This pathway is activated by various death receptors and is critical in mediating inflammatory responses and cell death. By disrupting this pathway, the compound may help mitigate tissue damage associated with inflammatory diseases.
Material Science Applications
1. Polymer Chemistry
The unique structural characteristics of 8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione allow it to be utilized as a building block in the synthesis of novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can lead to materials with improved durability and resistance to environmental degradation.
2. Drug Delivery Systems
Due to its chemical stability and ability to form complexes with various biomolecules, this compound can be explored as a component in drug delivery systems. Its spirocyclic structure may facilitate controlled release mechanisms for therapeutic agents, enhancing their efficacy while minimizing side effects.
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of triazaspiro compounds similar to 8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. The results demonstrated significant cytotoxicity against various cancer cell lines through the modulation of RIPK1 activity .
Case Study 2: Neuroprotection
In a preclinical study focused on neurodegeneration models, the administration of this compound resulted in reduced neuronal loss and inflammation markers compared to control groups. This suggests potential applications in neuroprotective therapies aimed at conditions like Alzheimer's disease .
Mechanism of Action
The mechanism by which 8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The fluorine atom on the benzoyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Core Structure
The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is conserved across analogs, but substituent variations dictate pharmacological and physicochemical properties:
Key Observations :
- Fluorine Substitution: The 2-fluorobenzoyl group in the target compound likely enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs (e.g., TRI-BE) .
- Methyl vs.
- Aromatic vs.
Physicochemical and Spectral Properties
*Predicted based on structural analogs.
Biological Activity
8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, biochemical pathways, and relevant research findings.
- Molecular Formula : C15H16FN3O3
- Molecular Weight : 305.309 g/mol
- IUPAC Name : 8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
The primary target of 8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . This compound acts as an inhibitor of RIPK1, disrupting the necroptosis signaling pathway that is crucial in various cellular death processes associated with inflammation and cancer.
Biochemical Pathways
The inhibition of RIPK1 by this compound affects several pathways:
- Necroptosis Signaling Pathway : Initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily.
- Toll-like Receptors (TLRs) : Involves innate immune responses.
- Interferon Receptors (IFNAR) : Plays a role in antiviral responses.
Biological Activity and Research Findings
Research indicates that 8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits various biological activities:
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells by modulating the RIPK1 pathway. For example:
- Case Study : In vitro studies demonstrated significant cytotoxic effects on human cancer cell lines when treated with this compound at varying concentrations.
Neuroprotective Effects
Preliminary research suggests potential neuroprotective properties:
- Mechanism : The inhibition of necroptosis may provide protection against neuronal cell death in models of neurodegenerative diseases.
Data Summary Table
Q & A
Q. Optimization Factors :
- Temperature : Higher yields (>70%) are achieved at 80°C for cyclization .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .
Basic: What analytical techniques are used to characterize the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm spirocyclic connectivity and substituent positions. For example, the 2-fluorobenzoyl group shows aromatic protons at δ 7.3–8.1 ppm and a carbonyl signal at ~170 ppm in C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHFNO with [M+H] at 318.1254) .
- X-ray Crystallography : Resolves spirocyclic geometry and dihedral angles between the fluorobenzoyl group and the triazaspiro core .
- HPLC : Quantifies purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced: How do molecular modeling and docking studies elucidate its potential biological targets?
Computational methods predict binding modes and affinity:
- Conformational Analysis : Molecular dynamics (MD) simulations reveal that the 2-fluorobenzoyl group adopts a planar orientation, favoring π-π stacking with aromatic residues in enzyme active sites (e.g., HIF prolyl hydroxylases) .
- Docking Studies : AutoDock Vina or Schrödinger Suite identifies hydrogen bonds between the spirocyclic carbonyl groups and catalytic residues (e.g., His374 in PHD2) .
- Free Energy Calculations : MM/GBSA estimates binding energy (ΔG ~-9.5 kcal/mol), correlating with in vitro IC values .
Validation : Cross-check docking results with mutagenesis data (e.g., His374Ala mutation reduces activity by 90%) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Conflicting bioactivity data may arise from assay conditions or structural analogs. Strategies include:
- Comparative SAR Tables : Analyze substituent effects (Table 1).
| Substituent (R) | Target Enzyme (IC) | Source |
|---|---|---|
| 2-Fluorobenzoyl (target) | PHD2: 50 nM | |
| 3,5-Trifluorobenzoyl | PHD2: 120 nM | |
| Benzoyl | PHD2: >1 µM |
- Assay Standardization : Use identical enzyme sources (e.g., recombinant human PHD2) and substrate concentrations (e.g., 50 µM α-ketoglutarate) .
- Metabolic Stability Tests : Liver microsome assays (e.g., rat/human) differentiate intrinsic activity from pharmacokinetic effects .
Advanced: What methodologies guide structure-activity relationship (SAR) optimization for enhanced pharmacological profiles?
- High-Throughput Experimentation (HTE) : Screen substituents (e.g., fluorobenzoyl vs. sulfonyl groups) for potency and selectivity .
- Pharmacophore Modeling : Identify critical features (e.g., spirocyclic carbonyl for hydrogen bonding, fluorine for lipophilicity) .
- Off-Target Mitigation : Introduce carboxylic acid groups (e.g., at the N3 position) to reduce hERG binding (IC >30 µM vs. target IC = 50 nM) .
Case Study : Replacing 2-fluorobenzoyl with 4-carboxybenzoyl improved PHD2 inhibition (IC = 30 nM) and reduced hERG liability by 10-fold .
Advanced: What in vivo models are appropriate for evaluating therapeutic efficacy and safety?
- Anemia Models :
- Toxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
